Benzoic acid;3,5,5-trimethylcyclohex-2-en-1-ol
Description
Benzoic acid; 3,5,5-trimethylcyclohex-2-en-1-ol is a compound comprising benzoic acid (C₆H₅COOH) and a substituted cyclohexenol moiety. Benzoic acid is widely utilized as a preservative, pharmaceutical intermediate, and synthetic precursor due to its antimicrobial properties . The cyclohexenol component, 3,5,5-trimethylcyclohex-2-en-1-ol, shares structural similarities with isophorone (3,5,5-trimethylcyclohex-2-en-1-one, CAS 78-59-1) but differs in functional groups (alcohol vs. ketone), influencing its solubility, reactivity, and applications .
Properties
CAS No. |
648858-11-1 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
benzoic acid;3,5,5-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H16O.C7H6O2/c1-7-4-8(10)6-9(2,3)5-7;8-7(9)6-4-2-1-3-5-6/h4,8,10H,5-6H2,1-3H3;1-5H,(H,8,9) |
InChI Key |
DVPNUONKHYOUKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC(C1)(C)C)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Isophorone: One common method to synthesize 3,5,5-trimethyl-2-cyclohexen-1-ol is through the controlled hydrogenation of isophorone.
From 3,3-Dimethylcyclohexanol: Another method involves the preparation of 3,5,5-trimethyl-2-cyclohexen-1-ol from 3,3-dimethylcyclohexanol through a series of chemical reactions.
Industrial Production Methods: Industrial production of 3,5,5-trimethyl-2-cyclohexen-1-ol typically involves large-scale hydrogenation processes using isophorone as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions with different reagents to form new compounds.
Common Reagents and Conditions:
Oxidation: Palladium on activated charcoal, ethylene atmosphere.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various organic reagents depending on the desired product.
Major Products Formed:
Oxidation: Corresponding carbonyl compounds.
Reduction: Various reduced derivatives.
Substitution: New substituted compounds based on the reagents used.
Scientific Research Applications
Chemistry: 3,5,5-trimethyl-2-cyclohexen-1-ol is used as an intermediate in organic synthesis. It is a valuable building block for the synthesis of various complex molecules .
Industry: In the industrial sector, 3,5,5-trimethyl-2-cyclohexen-1-ol is used in the production of fragrances and flavors. It is a key ingredient in the formulation of perfumes and other scented products .
Mechanism of Action
The mechanism of action of 3,5,5-trimethyl-2-cyclohexen-1-ol involves its interaction with various molecular targets and pathways. The compound undergoes oxidation and reduction reactions, which can lead to the formation of biologically active compounds. These reactions are catalyzed by enzymes and other catalysts, influencing the compound’s effects on biological systems .
Comparison with Similar Compounds
Extraction and Diffusivity
Benzoic acid exhibits superior extraction efficiency compared to acetic acid and phenol in emulsion liquid membrane systems. The distribution coefficient (m) of benzoic acid is significantly higher, enabling rapid extraction (>98% in <5 minutes). However, its effective diffusivity in the membrane phase exceeds both acetic acid and phenol, as shown below:
| Compound | Extraction Rate (5 min) | Effective Diffusivity (m²/s) |
|---|---|---|
| Benzoic acid | >98% | 1.2 × 10⁻⁹ |
| Phenol | >98% | 0.8 × 10⁻⁹ |
| Acetic acid | <50% | 1.0 × 10⁻⁹ |
Toxicity Profiles
Quantitative structure-toxicity relationship (QSTR) models for 57 benzoic acid derivatives reveal that molecular connectivity indices (0JA, 1JA, and cross-factor JB) correlate with oral LD₅₀ in mice. Key findings include:
- 0JA (zero-order connectivity index) : Higher values correlate with increased toxicity.
- 1JA (first-order connectivity index) : Influences electron distribution and bioavailability.
- JB (0JA × 1JA) : Critical for predicting acute toxicity in training datasets (R² = 0.89) .
Cyclohexenol Derivatives
Structural and Functional Comparisons
The cyclohexenol moiety in the target compound differs from isophorone (a ketone) by the presence of a hydroxyl group, altering physicochemical properties:
| Property | 3,5,5-Trimethylcyclohex-2-en-1-ol | Isophorone (3,5,5-Trimethylcyclohex-2-en-1-one) |
|---|---|---|
| Functional Group | Alcohol (-OH) | Ketone (=O) |
| Solubility in Water | Moderate | Low |
| Reactivity | Prone to esterification | Stable; used as a solvent |
| Applications | Potential pharmaceutical intermediate | Industrial solvent, coatings |
Source: Structural data from CAS registry comparisons
Chromatographic Behavior
Substituted benzoic acids exhibit pH-dependent retention in liquid chromatography. For example, phthalic acid (diprotic, pKa₁=2.9, pKa₂=5.4) shows retention errors (±3%) when extrapolated beyond pH 5.4, while monoprotic derivatives (e.g., 3,5-dimethylbenzoic acid) retain accuracy (±1%) within 0.6 pH units of experimental data . This highlights the importance of substituent effects on analytical method development.
Toxicity Mechanisms
While the exact toxicity mechanism of the target compound remains unstudied, QSTR models for benzoic acid derivatives suggest that alkyl substituents (e.g., methyl groups) reduce acute toxicity by increasing steric hindrance and decreasing bioavailability. For instance:
- Benzoic acid : LD₅₀ (mice) = 1.7 g/kg
- 2,4,5-Trimethylbenzoic acid : LD₅₀ (mice) = 3.2 g/kg
Biological Activity
Benzoic acid; 3,5,5-trimethylcyclohex-2-en-1-ol is a compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoic acid moiety linked to a cyclohexene derivative, characterized by three methyl groups at positions 3, 5, and 5. This structural configuration is significant for its biological interactions.
Chemical Structure
| Property | Description |
|---|---|
| Molecular Formula | CHO |
| CAS Number | 648858-11-1 |
| Molecular Weight | 206.28 g/mol |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit antimicrobial activity. A study highlighted that benzoic acid derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in food preservation and pharmaceuticals .
Enzyme Modulation
Benzoic acid derivatives are known to influence enzymatic activities. In particular, studies have shown that they can modulate proteasomal and lysosomal pathways in human cells. For instance, compounds similar to benzoic acid; 3,5,5-trimethylcyclohex-2-en-1-ol have been observed to enhance the activity of cathepsins B and L, which are crucial for protein degradation processes .
Case Studies
-
Study on Protein Degradation :
- Objective : To evaluate the effect of benzoic acid derivatives on protein degradation systems.
- Findings : The study found significant activation of both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human foreskin fibroblasts treated with these compounds .
- Concentration Used : 10 μg/mL showed no cytotoxicity while enhancing proteasomal activity.
- Antioxidant Activity :
The biological activity of benzoic acid; 3,5,5-trimethylcyclohex-2-en-1-ol is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Compounds may inhibit enzymes involved in metabolic pathways.
- Receptor Binding : The compound can bind to cellular receptors, modulating signaling pathways that affect cell proliferation and survival.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
